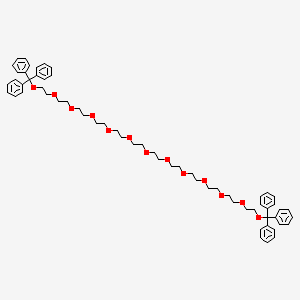
Bis-Trityl-PEG13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-Trityl-PEG13 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of two trityl groups attached to a PEG chain. The compound is known for its high purity and stability, making it a valuable reagent in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-Trityl-PEG13 typically involves the reaction of trityl chloride with PEG under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may include additional steps such as recrystallization and filtration to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Bis-Trityl-PEG13 undergoes various chemical reactions, including:
Oxidation: The trityl groups can be oxidized under specific conditions to form trityl cations.
Reduction: The compound can be reduced to remove the trityl groups, yielding PEG derivatives.
Substitution: The trityl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include PEG derivatives with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
Bis-Trityl-PEG13 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Bis-Trityl-PEG13 involves the interaction of its trityl groups with various molecular targets. The trityl groups can act as protecting groups for functional groups such as amines and alcohols, preventing unwanted reactions during synthesis. The PEG chain provides solubility and stability, allowing the compound to be used in various environments .
Comparison with Similar Compounds
Similar Compounds
Trityl-PEG: Similar to Bis-Trityl-PEG13 but with only one trityl group.
Methoxy-PEG: Contains a methoxy group instead of trityl groups.
Amino-PEG: Features an amino group in place of trityl groups
Uniqueness
This compound is unique due to the presence of two trityl groups, which provide enhanced stability and protection for functional groups during chemical reactions. This makes it particularly valuable in complex synthetic processes where multiple functional groups need to be protected simultaneously .
Properties
IUPAC Name |
[diphenyl-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H78O13/c1-7-19-55(20-8-1)61(56-21-9-2-10-22-56,57-23-11-3-12-24-57)74-53-51-72-49-47-70-45-43-68-41-39-66-37-35-64-33-31-63-32-34-65-36-38-67-40-42-69-44-46-71-48-50-73-52-54-75-62(58-25-13-4-14-26-58,59-27-15-5-16-28-59)60-29-17-6-18-30-60/h1-30H,31-54H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOBXMGTTUJRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H78O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
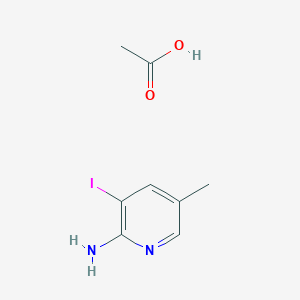

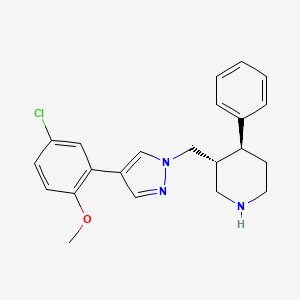
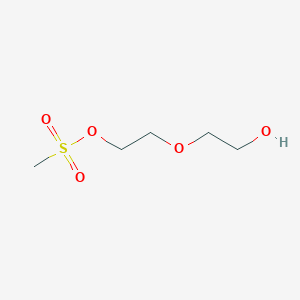
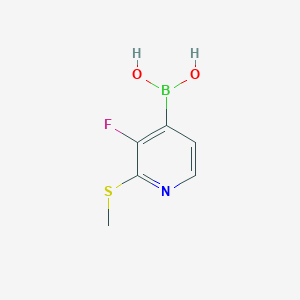


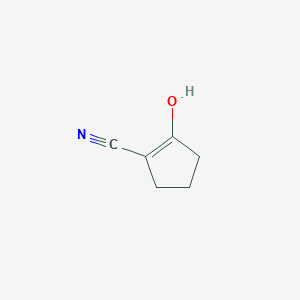
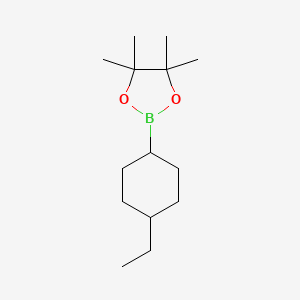
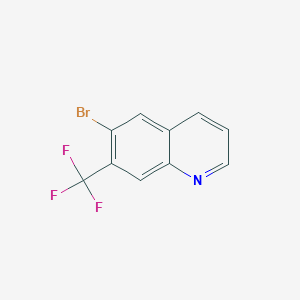
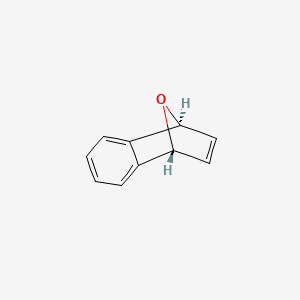
![Imidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B8005043.png)


